molecular formula C21H23NO3S B2693890 N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide CAS No. 863445-77-6

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide

Cat. No.: B2693890
CAS No.: 863445-77-6
M. Wt: 369.48
InChI Key: XTKBOQPVWJGUHC-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide is a chemical compound with the CAS Registry Number 863445-77-6 . Its molecular formula is C21H23NO3S, and it has a molecular weight of 369.5 g/mol . The compound features a 2,3-dihydrothiophene 1,1-dioxide moiety, a structure that has been investigated in other compounds for potential applications in specialty initiator systems . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a building block or intermediate in chemical synthesis and exploration. For specific handling and storage information, please refer to the corresponding Safety Data Sheet.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-16-12-17(2)14-20(13-16)22(19-10-11-26(24,25)15-19)21(23)9-8-18-6-4-3-5-7-18/h3-7,10-14,19H,8-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKBOQPVWJGUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide is a complex organic compound that exhibits significant biological activity. Its unique structural features, including a benzamide moiety and a thiophene derivative, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

This compound's molecular formula is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, characterized by a 3,5-dimethylphenyl group attached to a nitrogen atom that is also bonded to a 1,1-dioxido-2,3-dihydrothiophen-3-yl group. The presence of these functional groups suggests that it may interact with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Anti-inflammatory effects : Compounds related to this structure have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase pathways, which are critical in inflammatory responses.
  • Antioxidant properties : Some derivatives demonstrate significant antioxidant activity by scavenging free radicals and reducing oxidative stress.
  • Antimicrobial activity : Structural analogs have been reported to possess antimicrobial properties against various pathogens.

The biological activity of this compound may involve several mechanisms:

  • Binding Affinity : Studies suggest that this compound can effectively bind to specific proteins involved in disease pathways. This binding may inhibit target functions, leading to therapeutic effects.
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as COX and lipoxygenase at micromolar concentrations. For instance, similar compounds have demonstrated IC50 values ranging from 0.1 µM to 1.1 µM for various inflammatory mediators .

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds can provide insights into the unique properties of this compound. The following table summarizes some notable analogs:

Compound NameStructural FeaturesUnique Characteristics
N-(4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamideSimilar benzamide coreDifferent phenyl substitution
N-(2-methylphenyl)-N-(1,1-dioxido-2-thiophenyl)benzamideVariations in thiopheneAltered electronic properties
2-Bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamideBromine substitutionEnhanced reactivity due to halogen

The distinct combination of substituents in this compound may confer unique biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the biological effects of similar compounds:

  • A study on related thiophene derivatives demonstrated their ability to inhibit leukotriene synthesis in immune cells with IC50 values as low as 0.4 µM . This suggests potential applications in treating inflammatory diseases.
  • Another investigation focused on the antioxidant capacity of thiophene derivatives showed significant free radical scavenging activity, indicating their potential role in mitigating oxidative stress-related conditions.

Comparison with Similar Compounds

Research Implications

  • Agricultural Applications: While propanil and PET inhibitors () target photosynthesis, the dihydrothiophen-dioxide moiety in the target compound may offer novel herbicidal mechanisms or non-agricultural applications (e.g., pharmaceuticals).
  • Drug Design: The combination of electron-donating (methyl) and polar (sulfone) groups in the target compound could balance lipophilicity and solubility, a critical factor in drug development .

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